Pediocin PA-1

Antimicrobial potency Listeria monocytogenes food safety

Pediocin PA-1 is a 44-amino-acid class IIa bacteriocin with an IC50 range of 0.10–7.34 ng/mL against L. monocytogenes—approximately 22-fold lower than nisin. Its narrow spectrum preserves beneficial starter cultures and commensal gut microbiota, while pH 1–12 stability and 100°C thermal resistance enable integration into thermally processed RTE meats, dairy, and probiotic formulations. Scalable cation-exchange purification yields 1.9×10⁶ AU/mg specific activity. Choose pediocin PA-1 for a selective, clean-label biopreservative with proven commercial maturity and reduced dosage requirements.

Molecular Formula C196H293N61O60S5
Molecular Weight 4624.167
CAS No. 111745-56-3
Cat. No. B568622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePediocin PA-1
CAS111745-56-3
Synonymspediocin PA-1
Molecular FormulaC196H293N61O60S5
Molecular Weight4624.167
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C4CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CC5=CN=CN5)CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CC8=CN=CN8)CC(=O)N)CCC(=O)N)CC9=CN=CN9)C(C)O)C)CC1=CNC2=CC=CC=C21)C)CCSC)C)CC(=O)N)CC(=O)N)C(C)CC
InChIInChI=1S/C196H293N61O60S5/c1-18-92(7)155-191(311)242-131(66-143(206)270)182(302)241-129(64-141(204)268)170(290)214-75-145(272)223-94(9)161(281)232-120(50-55-318-17)173(293)224-95(10)162(282)235-124(59-105-69-211-115-36-23-21-33-112(105)115)176(296)226-97(12)163(283)254-157(98(13)260)188(308)219-73-144(271)212-74-146(273)229-125(60-106-70-207-87-220-106)178(298)234-119(48-49-139(202)266)166(286)213-78-150(277)231-130(65-142(205)269)181(301)240-126(61-107-71-208-88-221-107)179(299)233-118(39-27-31-54-200)175(295)249-138(196(316)317)86-322-321-85-137(187(307)252-156(93(8)19-2)192(312)253-155)248-194(314)159(100(15)262)257-195(315)160(101(16)263)255-164(284)96(11)225-172(292)116(37-25-29-52-198)227-147(274)76-216-168(288)123(58-104-68-210-114-35-22-20-32-111(104)114)238-183(303)132(67-152(279)280)243-189(309)154(91(5)6)251-185(305)134(82-259)245-186(306)136-84-320-319-83-135(171(291)218-77-148(275)228-117(38-26-30-53-199)174(294)239-127(62-108-72-209-89-222-108)180(300)244-133(81-258)184(304)246-136)247-193(313)158(99(14)261)256-190(310)153(90(3)4)250-151(278)80-217-169(289)128(63-140(203)267)230-149(276)79-215-167(287)121(56-102-40-44-109(264)45-41-102)237-177(297)122(57-103-42-46-110(265)47-43-103)236-165(285)113(201)34-24-28-51-197/h20-23,32-33,35-36,40-47,68-72,87-101,113,116-138,153-160,210-211,258-265H,18-19,24-31,34,37-39,48-67,73-86,197-201H2,1-17H3,(H2,202,266)(H2,203,267)(H2,204,268)(H2,205,269)(H2,206,270)(H,207,220)(H,208,221)(H,209,222)(H,212,271)(H,213,286)(H,214,290)(H,215,287)(H,216,288)(H,217,289)(H,218,291)(H,219,308)(H,223,272)(H,224,293)(H,225,292)(H,226,296)(H,227,274)(H,228,275)(H,229,273)(H,230,276)(H,231,277)(H,232,281)(H,233,299)(H,234,298)(H,235,282)(H,236,285)(H,237,297)(H,238,303)(H,239,294)(H,240,301)(H,241,302)(H,242,311)(H,243,309)(H,244,300)(H,245,306)(H,246,304)(H,247,313)(H,248,314)(H,249,295)(H,250,278)(H,251,305)(H,252,307)(H,253,312)(H,254,283)(H,255,284)(H,256,310)(H,257,315)(H,279,280)(H,316,317)/t92-,93-,94-,95-,96-,97-,98+,99+,100+,101+,113-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,153-,154-,155-,156-,157-,158-,159-,160-/m0/s1
InChIKeyZRUMXHGBGLWVDT-SJMRFLIKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pediocin PA-1 (CAS 111745-56-3): Class IIa Bacteriocin Specification for Targeted Anti-Listerial Applications


Pediocin PA-1 is a 44-amino-acid class IIa bacteriocin (pediocin-family) produced by Pediococcus acidilactici and related strains, characterized by a molecular weight of approximately 4.6 kDa, a conserved N-terminal YGNGVXC motif, and a membrane-targeted mechanism involving pore formation via interaction with the mannose phosphotransferase system (Man-PTS) [1]. It is one of only two bacteriocins—alongside nisin—that have achieved wide commercial application as natural food biopreservatives, with particular relevance for controlling the foodborne pathogen Listeria monocytogenes [2].

Why Generic Class IIa Bacteriocin Substitution Is Unreliable: Quantitative Potency Gaps with Sakacin A, Curvacin A, and Nisin


Class IIa bacteriocins share the conserved YGNGVXC N-terminal motif and a common Man-PTS membrane target, yet substituting one member for another can compromise anti-Listerial efficacy and spectrum breadth. In a systematic head-to-head comparison of purified class IIa bacteriocins, pediocin PA-1 and enterocin A inhibited more indicator strains and exhibited generally lower MICs than sakacin P and curvacin A [1]. Against a panel of 200 L. monocytogenes strains from food and food-processing environments, the IC50 range of pediocin PA-1 (0.10–7.34 ng/mL) was approximately 22-fold lower than that of nisin (2.2–781 ng/mL) and up to 6-fold lower than sakacin A (0.16–44.2 ng/mL) [2]. Additionally, unlike nisin, pediocin PA-1 does not inhibit major commensal bacterial species of the human intestine, preserving microbiota integrity [3]. These quantitative gaps underscore that generic in-class substitution cannot guarantee equivalent antimicrobial performance or application-specific suitability.

Pediocin PA-1 Comparative Evidence: Quantified Differentiation Against Nisin, Sakacin P, Sakacin A, and Curvacin A


IC50 Against 200 L. monocytogenes Strains: Pediocin PA-1 vs. Nisin and Sakacin A

In a large-scale susceptibility study of 200 L. monocytogenes strains isolated from food and food-processing environments, pediocin PA-1 exhibited an IC50 range of 0.10–7.34 ng/mL, compared to 2.2–781 ng/mL for nisin and 0.16–44.2 ng/mL for sakacin A [1]. The median IC50 values (estimated from the distributions) position pediocin PA-1 as consistently more potent than nisin across the strain panel, with a high correlation (r) observed between sakacin P and pediocin PA-1 IC50 values, but lower correlation between sakacin A and sakacin P [1].

Antimicrobial potency Listeria monocytogenes food safety

Comparative MIC Ranges: Pediocin PA-1 vs. Sakacin P and Curvacin A Against Multiple Indicator Strains

In a purified, head-to-head comparison of four class IIa bacteriocins against a panel of indicator strains, pediocin PA-1 and enterocin A inhibited more strains and exhibited generally lower MIC values than sakacin P and curvacin A [1]. Representative MIC data for L. sake LTH673 (a sakacin P producer) showed pediocin PA-1 MIC >1.0 μg/mL, sakacin P MIC >0.7 μg/mL, curvacin A MIC 0.63 μg/mL, and enterocin A MIC 0.021 μg/mL, demonstrating that pediocin PA-1 belongs to the higher-potency subset of class IIa bacteriocins alongside enterocin A [1].

Minimum inhibitory concentration class IIa bacteriocin antimicrobial spectrum

Narrow-Spectrum Selectivity: Pediocin PA-1 Spares Gut Commensals Unlike Nisin A and Z

In a simulated human terminal ileum continuous fermentation model, pediocin PA-1 addition at 5× MIC achieved complete elimination of L. ivanovii (5-log reduction) within 5 hours, while exerting negligible effects on the balance of commensal gut bacterial populations [1]. In contrast, nisins A and Z are known to inhibit major intestinal species of the human microbiota [2]. This selective anti-Listerial activity, confirmed in a complex fecal microbiota environment, positions pediocin PA-1 as a more targeted biopreservative for applications where preservation of beneficial flora is desired.

Microbiota safety selective antimicrobial gut commensal preservation

Thermal and pH Stability Profile: Sustained Activity After 100°C Exposure and Across pH 1–12

Heterologously expressed pediocin PA-1 (from Pichia pastoris) retained antimicrobial activity after exposure to 100°C and remained resistant across a pH range of 1–12 for 1 hour, while being susceptible to proteolytic enzymes (trypsin, α-chymotrypsin, proteinase K) as expected for a peptide [1]. This stability profile exceeds that of many unmodified bacteriocins, including nisin which exhibits reduced activity at neutral to alkaline pH and is less stable to thermal processing in certain food matrices. The oxidation-sensitive methionine residue at position 31 limits long-term storage stability, but the M31L variant (pediocin PA-1 M31L) retains equivalent antimicrobial activity with enhanced oxidative stability [2].

Thermal stability pH resistance food processing compatibility

In-Food Anti-Listerial Efficacy: 3.59 Log Reduction in Pork Bologna at Refrigeration Temperature

In a real-food matrix study, the application of heterologously produced pediocin PA-1 to L. monocytogenes-inoculated pork bologna resulted in a 3.59 log CFU/g reduction of the pathogen after 7 days of storage at 4°C [1]. This in situ performance, achieved under refrigeration conditions typical of retail distribution, validates the compound's functional utility beyond laboratory antimicrobial assays. The magnitude of reduction meets or exceeds the performance criteria often required for biopreservative validation in ready-to-eat meat products.

Food preservation meat products Listeria control

Industrial Purification Yield and Specific Activity: 134.4% Yield with 1.9×10⁶ AU/mg

A scalable, centrifugation-free purification protocol for pediocin PA-1 (from P. pentosaceous NCDC 273, sequence-identical to pediocin PA-1) achieved a purification yield of 134.4% with >320-fold purification and a specific activity of 1.9×10⁶ AU/mg following cation-exchange chromatography, with final RP-HPLC yielding 1.15 μg from a 20 μL sample at 41.9 min retention time overlapping with standard pediocin PA-1 [1]. In comparison, immunoaffinity chromatography yields a lower specific activity of approximately 6,602 AU/mg with 53.3% recovery [2], and recombinant expression in E. coli yields 23.5×10³ AU/mg after tag removal [3]. The cation-exchange approach provides a superior combination of high specific activity and yield for industrial-scale production.

Downstream processing purification efficiency industrial scalability

Optimal Deployment Scenarios for Pediocin PA-1 Based on Quantitative Differentiation Evidence


Ready-to-Eat Meat and Poultry Preservation Requiring Robust Anti-Listerial Control

Pediocin PA-1 is particularly suited for use in ready-to-eat meat and poultry products where L. monocytogenes contamination poses a significant safety risk during refrigerated storage. The compound's demonstrated in-food efficacy (3.59 log CFU/g reduction in pork bologna after 7 days at 4°C [1]), combined with its thermal stability at 100°C and pH 1–12 resistance [2], enables its incorporation into products subjected to thermal processing (e.g., pasteurization) and acidic or neutral pH formulations. Comparative IC50 data confirm that pediocin PA-1 achieves anti-Listerial activity at concentrations ~22-fold lower than nisin across diverse L. monocytogenes strains [3], reducing the required dosage and minimizing sensory impact on the food matrix. Additionally, its narrow spectrum spares beneficial meat starter cultures and commensal microbiota, whereas nisin inhibits many Gram-positive spoilage and fermentative organisms [4].

Dairy Biopreservation in Fermented and Non-Fermented Products

Pediocin PA-1 is well-suited for dairy applications, including cheese, yogurt, and raw milk preservation, as evidenced by its effectiveness in reducing total viable counts in raw buffalo milk using pediocin-containing fermented cheese whey (PCFCW) at 1%, 5%, and 10% (v/v) addition levels [1]. Its resistance to pH 1–12 ensures activity throughout cheese ripening and fermentation, where pH can fluctuate substantially. Unlike nisin, which exhibits diminished activity above pH 5–6 [2], pediocin PA-1 maintains full activity in neutral-pH dairy matrices. Moreover, heterologous expression of pediocin PA-1 in dairy-adapted L. lactis strains [3] opens avenues for in situ production during fermentation, bypassing the need for exogenous addition and aligning with clean-label product development. The compound's lack of inhibition against beneficial lactic acid starter cultures [4] further supports its use in fermented dairy without compromising desired fermentation kinetics.

Targeted Gut Health and Microbiota-Preserving Antimicrobial Strategies

Pediocin PA-1's selective anti-Listerial activity without collateral inhibition of commensal gut bacteria distinguishes it from broader-spectrum alternatives such as nisin [1]. In a simulated human terminal ileum model, pediocin PA-1 at 5× MIC achieved a 5-log reduction of L. ivanovii within 5 hours while preserving the balance of fecal commensal populations [2]. This selectivity supports applications in probiotic co-formulations, functional foods targeting gut health, and prophylactic interventions for at-risk populations (e.g., immunocompromised individuals, pregnant women) where preserving the indigenous microbiota is clinically desirable. The oxidation-resistant M31L variant of pediocin PA-1 exhibits equivalent anti-Listerial potency with enhanced storage stability [3], further improving its suitability for pharmaceutical and nutraceutical product development.

Cost-Effective Industrial-Scale Biopreservative Production

For procurement and manufacturing decisions, pediocin PA-1 offers a well-characterized, scalable purification pathway that yields high specific activity (1.9×10⁶ AU/mg) with 134.4% recovery using cation-exchange chromatography [1]. This method avoids centrifugation bottlenecks and yields a product suitable for food-grade applications. The availability of multiple heterologous expression systems—including P. pastoris, E. coli, and dairy L. lactis [REFS-2, REFS-3]—provides flexibility in production host selection based on regulatory, cost, and purity requirements. Among the class IIa bacteriocins, pediocin PA-1 is one of only two (alongside nisin) to have achieved wide commercial use [4], reflecting a mature body of safety, efficacy, and manufacturing knowledge that reduces development risk relative to less-characterized bacteriocins.

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